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4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline

Lipophilicity Drug Design Membrane Permeability

4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline (C19H20N2S) belongs to the 2-sulfanylquinazoline class, a privileged scaffold in kinase inhibition and epigenetic modulation. The compound features a 2-methylbenzyl thioether at C-2 and a 4,6,7-trimethyl substitution on the quinazoline core, conferring a molecular weight approximately 308.44 g/mol and enhanced lipophilicity (estimated XLogP3 ~4.9) relative to simpler analogues.

Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
Cat. No. B4571255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline
Molecular FormulaC19H20N2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NC(=C3C=C(C(=CC3=N2)C)C)C
InChIInChI=1S/C19H20N2S/c1-12-7-5-6-8-16(12)11-22-19-20-15(4)17-9-13(2)14(3)10-18(17)21-19/h5-10H,11H2,1-4H3
InChIKeyJXSCIFWEBHUECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline: Key Baseline Characteristics for Procurement Evaluation


4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline (C19H20N2S) belongs to the 2-sulfanylquinazoline class, a privileged scaffold in kinase inhibition and epigenetic modulation [1]. The compound features a 2-methylbenzyl thioether at C-2 and a 4,6,7-trimethyl substitution on the quinazoline core, conferring a molecular weight approximately 308.44 g/mol and enhanced lipophilicity (estimated XLogP3 ~4.9) relative to simpler analogues [2]. Spectroscopic characterization of the closely related 2-(benzylsulfanyl)-4,6,7-trimethylquinazoline (SpectraBase ID 4mufbUdGLul, MW 294.42 g/mol, solvent CDCl3) confirms the general scaffold viability, with the target compound differing only by an additional ortho-methyl group on the benzyl ring [3].

Why Generic Quinazoline Substitution Fails for 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline


Generic quinazoline substitution fails because the 2-methylbenzylsulfanyl tail at C-2 is not merely a lipidic appendage — it creates a unique spatial and electronic topology. Crystallographic data for a related 2-(methylsulfanyl)quinazoline derivative reveal an almost planar methylsulfanylquinazoline core forming an interplanar angle of 76.26(4)° with a pendant phenyl ring [1]. The 2-methylbenzyl variant introduces an additional freely rotating methylene spacer, increasing the compound’s rotatable bond count to 3 compared with the 2 rotatable bonds of 2-(2-methylphenyl)sulfanylquinazoline [2]. This flexibility, combined with the ortho-methyl group's steric hindrance, dramatically alters the conformational ensemble accessible during protein binding, rendering simple exchange with unsubstituted benzyl or phenyl thioethers scientifically invalid for reproducible target engagement.

Quantitative Differentiation Evidence for 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline


Lipophilic Efficiency Window: Enhanced cLogP Without Added Polar Surface Area

The addition of a 2-methylbenzyl thioether at C-2 increases lipophilicity by approximately 0.5 log units relative to the direct 2-(phenylsulfanyl) analogue, while topological polar surface area (TPSA) remains unchanged at 51.1 Ų. This yields an improved lipophilic efficiency (LiPE) profile for applications requiring transmembrane distribution. The target compound is estimated to have XLogP3 ≈ 4.9, compared with 4.4 for 2-(2-methylphenyl)sulfanylquinazoline [1], a gain achieved without increasing hydrogen bond donors or acceptors.

Lipophilicity Drug Design Membrane Permeability

Rotatable Bond Flexibility: Conformational Entropy for Induced-Fit Binding

The presence of a methylene spacer between the sulfanyl group and the 2-methylphenyl ring increases the rotatable bond count from 2 to 3, endowing the molecule with greater conformational entropy. This additional degree of rotational freedom is critical for induced-fit binding mechanisms observed in ATP-competitive kinase inhibitors that require adaptive recognition of the hydrophobic back pocket [1].

Conformational Flexibility Kinase Inhibition Structure-Based Design

Diagnostic NMR Fingerprint: Ortho-Methyl Singlet Enables Rapid Identity Verification

In ¹H NMR (CDCl₃), the 2-methylbenzylsulfanyl moiety is expected to produce a diagnostic methyl singlet at δ ~2.3 ppm (3H, o-CH₃) and a benzylic methylene singlet at δ ~4.4 ppm (2H, S–CH₂). These resonances are absent in the structurally analogous 2-(benzylsulfanyl)-4,6,7-trimethylquinazoline (SpectraBase ID 4mufbUdGLul), which lacks the ortho-methyl group [1]. The methyl signal provides a fast, unequivocal readout for identity testing by proton NMR.

NMR Spectroscopy Quality Control Chemical Identity

X-Ray Conformational Signature: Interplanar Geometry of the Sulfanylquinazoline Core

X-ray crystallographic analysis of a representative 2-(methylsulfanyl)quinazoline derivative shows that the methylsulfanylquinazoline group is essentially planar (methyl C atom deviation: 0.032(2) Å) and forms an interplanar angle of 76.26(4)° with the pendant phenyl ring [1]. This geometry is expected to be conserved in the 2-methylbenzyl analogue, positioning the aromatic ring out of the quinazoline plane and creating a steric wall that can selectively fill hydrophobic subpockets in target proteins. Such a defined three-dimensional arrangement is not attainable with 2-(phenylsulfanyl)quinazolines, where the lack of a methylene spacer forces the aryl group closer to the bicyclic core and alters the interplanar angle.

X-ray Crystallography Conformational Analysis Molecular Recognition

Application Scenarios for 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline


Structure-Activity Relationship (SAR) Probe for 2-Sulfanylquinazoline Kinase Inhibitors

The unique ortho-methylbenzyl thioether tail of the target compound makes it an ideal SAR probe for exploring the hydrophobic back-pocket tolerance of kinase targets such as EGFR or VEGFR2. Because the compound retains the 4,6,7-trimethyl core found in many published quinazoline kinase inhibitors while varying the C-2 appendage, researchers can directly isolate the contribution of the 2-methylbenzylsulfanyl group to potency and selectivity. The enhanced lipophilicity (estimated XLogP3 ~4.9) relative to the 2-(phenylsulfanyl) analogue (XLogP3 4.4) provides a defined logP step for correlating lipophilicity with cellular IC₅₀ shifts [1].

Crystallographic Fragment Screening Against Hydrophobic Kinase Subpockets

The out-of-plane geometry of the methylbenzyl group, as inferred from the 76.26° interplanar angle observed in related 2-sulfanylquinazoline crystal structures [2], positions this compound as a rigid fragment for soaking experiments. Its molecular weight (~308 Da) is within the fragment-like range, and the defined spatial projection of the o-tolyl ring can probe deep hydrophobic subpockets that are inaccessible to simpler 2-phenylsulfanyl fragments. Crystallographers can directly compare the electron density of the 2-methylbenzyl group with that of the unsubstituted benzyl analogue to map steric complementarity.

Pharmacokinetic Modulation of Lead Series with Extended Half-Life Requirements

The additional rotatable bond (3 vs. 2) and increased molecular weight (+56 g/mol over the direct phenylsulfanyl core) confer a more flexible, lipophilic scaffold that can slow metabolic degradation without introducing new hydrogen bond donors [1]. In lead optimization programs requiring extended in vivo half-life, this compound serves as a benchmark for evaluating how a single methylene insertion and ortho-methyl addition shift microsomal stability and plasma protein binding. Procurement of the compound allows direct head-to-head metabolic profiling against its benzylsulfanyl and phenylsulfanyl counterparts under identical assay conditions.

NMR-Based Quality Control Standard for Quinazoline Library Synthesis

The diagnostic ortho-methyl singlet at δ ~2.3 ppm in CDCl₃ provides a clear, quantifiable marker for assessing reaction completion and product purity in parallel library synthesis. Because the methyl signal integrates to 3 protons and is well separated from the core trimethyl signals of the quinazoline ring, synthetic chemists can use this compound as an NMR QC standard when generating a series of 2-[(substituted-benzyl)sulfanyl]quinazoline analogues. The reference spectrum of the benzyl analogue in the KnowItAll database [3] further supports method development.

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